

# Application Notes and Protocols for ITI-214

## Dissolution in In Vitro Experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: ITI-214

Cat. No.: B560036

[Get Quote](#)

### Introduction

**ITI-214**, also known as lenrispodun, is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a class of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE1, **ITI-214** elevates intracellular levels of these second messengers, which play crucial roles in various signaling pathways.[2] This mechanism of action gives **ITI-214** therapeutic potential in a range of disorders, including those affecting the central nervous system and the cardiovascular system.[2][4] Accurate and consistent dissolution of **ITI-214** is critical for reliable and reproducible results in in vitro studies. These application notes provide a detailed protocol for the dissolution of **ITI-214** for use in various experimental settings.

## Quantitative Data Summary

A summary of the key quantitative data for **ITI-214** is presented in the table below for easy reference.

Parameter	Value	Reference
Chemical Name	(6aR,9aS)-2-[[4-(6-fluoro-2-pyridinyl)phenyl]methyl]-5,6a,7,8,9,9a-hexahydro-5-methyl-3-(phenylamino)-cyclopent[1][5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one, monophosphate	[6]
CAS Number	1642303-38-5 (monophosphate)	[3][6]
Molecular Formula	C <sub>29</sub> H <sub>26</sub> FN <sub>7</sub> O • H <sub>3</sub> PO <sub>4</sub>	[6]
Formula Weight	605.6 g/mol	[3][6]
Formulation	A solid	[6]
Purity	≥98%	[6]
Solubility	Soluble in DMSO	[6]
Stock Solution Conc.	100 mg/mL (165.14 mM) in DMSO (requires sonication)	[5]
Inhibitory Potency (Ki)	58 pM (overall for PDE1)	[3][5]
33 pM (PDE1A)	[1][5]	
380 pM (PDE1B)	[1][3][5]	
35-37 pM (PDE1C)	[1][3][5]	
Selectivity	>1000-fold over other PDE families	[1][5]

## Experimental Protocol: Dissolution of ITI-214 for In Vitro Assays

This protocol outlines the steps for preparing a stock solution of **ITI-214** and subsequent working solutions for use in cell-based assays and other in vitro experiments.

#### Materials:

- **ITI-214** phosphate salt (solid powder)
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath
- Calibrated pipettes and sterile, filtered pipette tips
- Appropriate cell culture medium or assay buffer

#### Procedure:

##### 1. Preparation of a High-Concentration Stock Solution (e.g., 10 mM or 100 mM)

a. Equilibrate the vial containing the solid **ITI-214** powder to room temperature before opening to prevent condensation of moisture.

b. Calculate the required volume of DMSO to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution:

- $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Formula Weight (g/mol)} \times 1000 \text{ (mg/g)}$
- $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 605.6 \text{ g/mol} \times 1000 \text{ mg/g} = 6.056 \text{ mg}$
- Weigh out 6.056 mg of **ITI-214** and add 1 mL of anhydrous DMSO.

c. Alternatively, if starting with a pre-weighed amount (e.g., 1 mg), calculate the volume of DMSO to add. To make a 10 mM stock from 1 mg of **ITI-214**:

- $\text{Volume (L)} = \text{Mass (g)} / (\text{Molarity (mol/L)} \times \text{Formula Weight (g/mol)})$
- $\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} \times 605.6 \text{ g/mol}) = 0.000165 \text{ L} = 165 \text{ }\mu\text{L}$
- Add 165  $\mu\text{L}$  of DMSO to 1 mg of **ITI-214**.

d. Vortex the solution vigorously for 1-2 minutes.

e. To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes.  
[5] The solution should be clear and free of any visible particulates.

f. Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

## 2. Storage of Stock Solution

a. Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

b. Protect the stock solution from light.

## 3. Preparation of Working Solutions

a. Thaw a single aliquot of the stock solution at room temperature.

b. Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

c. It is recommended to prepare fresh working solutions for each experiment.

d. Important: The final concentration of DMSO in the in vitro assay should be kept low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity or other off-target effects. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the **ITI-214** treated samples.

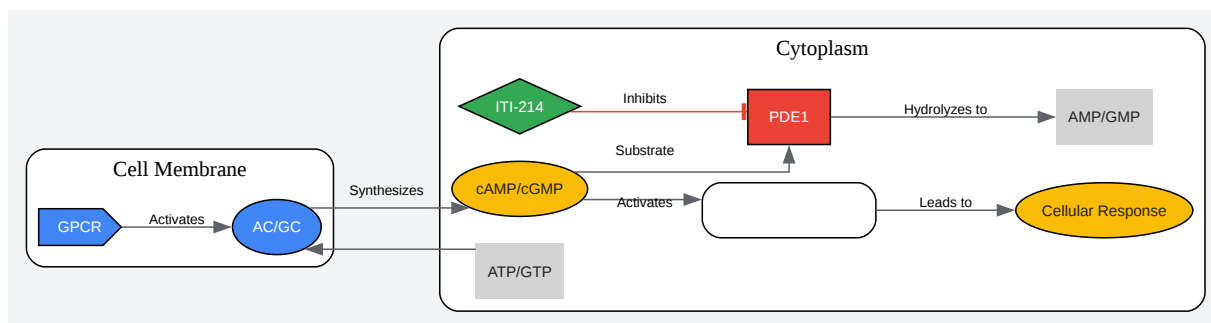
## 4. Quality Control

a. Visually inspect the stock and working solutions for any signs of precipitation or crystallization before use. If precipitation is observed, the solution can be gently warmed and sonicated to redissolve the compound.

b. The concentration and purity of the stock solution can be verified using analytical methods such as HPLC if required for specific applications.

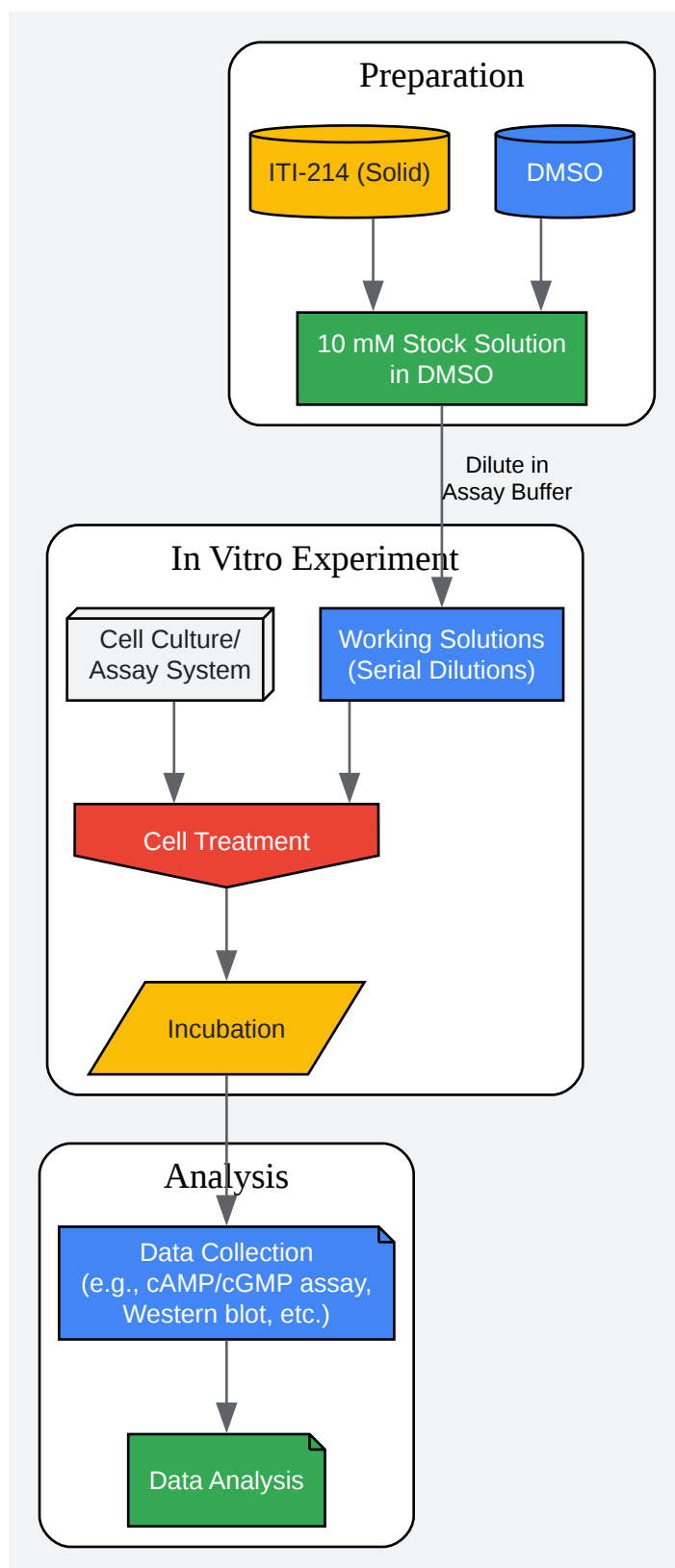
# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ITI-214** and a typical experimental workflow for its use in in vitro studies.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **ITI-214** as a PDE1 inhibitor.



[Click to download full resolution via product page](#)

Caption: General workflow for using **ITI-214** in in vitro experiments.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (ITI-214) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 3. medkoo.com [medkoo.com]
- 4. Intra-Cellular Therapies Announces Publication Highlighting [globenewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ITI-214 Dissolution in In Vitro Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560036#how-to-dissolve-iti-214-for-in-vitro-experiments]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)